molecular formula C14H29O3P B14318110 Diethyl (4-cyclohexylbutyl)phosphonate CAS No. 111025-95-7

Diethyl (4-cyclohexylbutyl)phosphonate

Cat. No.: B14318110
CAS No.: 111025-95-7
M. Wt: 276.35 g/mol
InChI Key: AVUDAVCWSOXUBO-UHFFFAOYSA-N
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Description

Diethyl (4-cyclohexylbutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-cyclohexylbutyl chain. Phosphonates are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (4-cyclohexylbutyl)phosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, diethyl phosphite reacts with 4-cyclohexylbutyl bromide under controlled conditions to yield the desired phosphonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Diethyl (4-cyclohexylbutyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethyl (4-cyclohexylbutyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (4-cyclohexylbutyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can mimic phosphate groups, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes. The phosphonate group can form stable complexes with metal ions, which is crucial in its role as a corrosion inhibitor .

Comparison with Similar Compounds

Uniqueness: Diethyl (4-cyclohexylbutyl)phosphonate is unique due to the presence of the 4-cyclohexylbutyl group, which imparts specific steric and electronic properties. This makes it more suitable for certain applications, such as in the development of specialized pharmaceuticals and advanced materials .

Properties

CAS No.

111025-95-7

Molecular Formula

C14H29O3P

Molecular Weight

276.35 g/mol

IUPAC Name

4-diethoxyphosphorylbutylcyclohexane

InChI

InChI=1S/C14H29O3P/c1-3-16-18(15,17-4-2)13-9-8-12-14-10-6-5-7-11-14/h14H,3-13H2,1-2H3

InChI Key

AVUDAVCWSOXUBO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCCC1CCCCC1)OCC

Origin of Product

United States

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